molecular formula C11H13NO B131522 N-cyclopropyl-N-methyl-benzamide CAS No. 155940-92-4

N-cyclopropyl-N-methyl-benzamide

Cat. No. B131522
M. Wt: 175.23 g/mol
InChI Key: YJGOXHXGSNBHRI-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-methyl-benzamide (CPM) is a chemical compound that has gained attention in scientific research due to its potential use in drug development. CPM belongs to the class of benzamides and has a cyclopropyl and methyl group attached to the nitrogen atom.

Mechanism Of Action

N-cyclopropyl-N-methyl-benzamide acts as a partial agonist at the dopamine D2 receptor, meaning it binds to the receptor and activates it to a lesser extent than a full agonist. This results in a moderate increase in dopamine release, which can improve symptoms associated with dopamine dysfunction. N-cyclopropyl-N-methyl-benzamide also has affinity for other receptors, including the sigma-1 receptor and the serotonin 5-HT1A receptor.

Biochemical And Physiological Effects

N-cyclopropyl-N-methyl-benzamide has been shown to have various biochemical and physiological effects, including an increase in dopamine release in the striatum, a decrease in glutamate release in the prefrontal cortex, and an increase in GABA release in the ventral tegmental area. These effects can improve motor function, cognitive function, and reduce drug-seeking behavior.

Advantages And Limitations For Lab Experiments

N-cyclopropyl-N-methyl-benzamide has several advantages for lab experiments, including its ability to selectively bind to the dopamine D2 receptor and its moderate affinity for other receptors. However, N-cyclopropyl-N-methyl-benzamide has limitations, including its low yield during synthesis and its potential for off-target effects at high doses.

Future Directions

There are several future directions for N-cyclopropyl-N-methyl-benzamide research, including the development of more efficient synthesis methods, the investigation of its potential use in other neurological disorders, and the exploration of its efficacy in combination with other drugs. Additionally, further research is needed to understand the long-term effects of N-cyclopropyl-N-methyl-benzamide and its potential for addiction and tolerance.
Conclusion
In conclusion, N-cyclopropyl-N-methyl-benzamide is a promising compound for drug development due to its ability to selectively bind to the dopamine D2 receptor and its potential use in treating neurological disorders. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations. The future directions for N-cyclopropyl-N-methyl-benzamide research are diverse and offer exciting possibilities for the development of new drugs and treatments.

Synthesis Methods

N-cyclopropyl-N-methyl-benzamide can be synthesized using various methods, including the reaction of N-methylbenzamide with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of N-methylbenzamide with cyclopropylmagnesium bromide in the presence of a catalyst such as copper iodide. The yield of N-cyclopropyl-N-methyl-benzamide using these methods is typically around 50-60%.

Scientific Research Applications

N-cyclopropyl-N-methyl-benzamide has been studied for its potential use in drug development due to its ability to bind to the dopamine D2 receptor. This receptor is involved in various physiological processes, including movement, motivation, and reward. N-cyclopropyl-N-methyl-benzamide has shown potential as a treatment for Parkinson's disease, schizophrenia, and drug addiction.

properties

CAS RN

155940-92-4

Product Name

N-cyclopropyl-N-methyl-benzamide

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

N-cyclopropyl-N-methylbenzamide

InChI

InChI=1S/C11H13NO/c1-12(10-7-8-10)11(13)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3

InChI Key

YJGOXHXGSNBHRI-UHFFFAOYSA-N

SMILES

CN(C1CC1)C(=O)C2=CC=CC=C2

Canonical SMILES

CN(C1CC1)C(=O)C2=CC=CC=C2

synonyms

Benzamide, N-cyclopropyl-N-methyl-

Origin of Product

United States

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